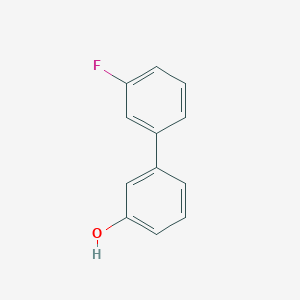

3-(3-Fluorophenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

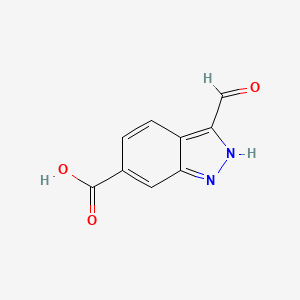

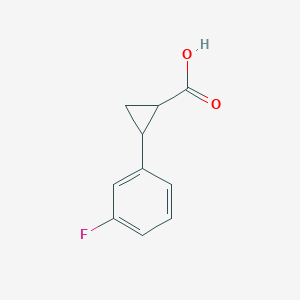

3-(3-Fluorophenyl)phenol (3-FPP) is a member of the phenol class of compounds, and is a valuable building block for the synthesis of many organic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. 3-FPP is a colorless solid with a melting point of 76°C and a boiling point of 260°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Applications De Recherche Scientifique

Protonation Behavior in Acidic Media

The behavior of phenol and fluorophenol derivatives, including compounds structurally related to 3-(3-Fluorophenyl)phenol, was studied in concentrated sulfuric acid. The research highlighted the protonation predominantly on the oxygen atom, influenced by the H0a acidity function, providing insights into the chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder et al., 2010).

Antitumor Properties

Fluorophenol derivatives have shown promise as antitumor agents. Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated significant inhibitory activity against cancer cell lines, indicating potential applications in cancer treatment. Its efficacy was comparable to established drugs in preclinical models, marking it as a promising candidate for clinical studies (Chou et al., 2010).

Bioremediation Potential

The potential for bioremediation using fluorophenols, including compounds related to this compound, has been explored. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium crassum showed efficient conversion to β-D-glucosides, indicating a possible method for bioremediation of environmental pollutants (Shimoda & Hamada, 2010).

Antibacterial Applications

Compounds containing fluorophenyl groups, akin to this compound, have been synthesized and exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2003).

Mécanisme D'action

Target of Action

3-(3-Fluorophenyl)phenol is a chemical compound that belongs to the family of phenols Phenolic compounds, in general, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.

Mode of Action

For instance, phenol, a related compound, is a potent proteolytic agent that can dissolve tissue on contact via proteolysis .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . Shikimate is the key central metabolite for the synthesis of complex phenolics . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

It’s known that phenolic compounds play key roles in alleviating various biotic and abiotic stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(3-Fluorophenyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors, leading to changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of substrates and the formation of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities, which can influence the long-term effects on cellular function. In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Studies have shown that high doses of this compound can induce oxidative stress, inflammation, and apoptosis in various tissues . Additionally, threshold effects have been observed, where specific dosages are required to elicit measurable biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with these metabolic pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound to specific organelles can affect its ability to modulate cellular processes, such as energy production, gene expression, and signal transduction .

Propriétés

IUPAC Name |

3-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGPINHJHSJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620056 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80254-64-4 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)